Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a silyl triflate, which means it contains a silicon atom bonded to a trifluoromethanesulfonate group. This compound is often used as a reagent in organic synthesis due to its ability to introduce silyl groups into molecules, thereby protecting functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenylethynyl)silanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group with other functional groups.
Addition Reactions: The phenylethynyl group can participate in addition reactions with electrophiles.
Hydrolysis: The silyl triflate group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens and acids can react with the phenylethynyl group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silylamines, while hydrolysis reactions produce silanols.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, where it helps to protect sensitive functional groups during multi-step synthesis processes.
Materials Science: It is employed in the preparation of silicon-containing polymers and materials with unique properties.
Biological Research: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Wirkmechanismus
The mechanism of action of dimethyl(phenylethynyl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether bond with the target functional group. This bond protects the functional group from unwanted reactions, allowing for selective modification of other parts of the molecule. The trifluoromethanesulfonate group acts as a good leaving group, facilitating the formation of the silyl ether bond.
Vergleich Mit ähnlichen Verbindungen
Dimethyl(phenylethynyl)silyl trifluoromethanesulfonate can be compared with other silyl triflates, such as:
- Trimethylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
- Tert-butyldimethylsilyl trifluoromethanesulfonate
These compounds share similar properties and applications but differ in the size and steric hindrance of the silyl group. This compound is unique due to the presence of the phenylethynyl group, which can participate in additional types of reactions and provide different reactivity compared to other silyl triflates.
Eigenschaften
CAS-Nummer |
135580-37-9 |
---|---|
Molekularformel |
C11H11F3O3SSi |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
[dimethyl(2-phenylethynyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O3SSi/c1-19(2,17-18(15,16)11(12,13)14)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
FBYBUXAAWKJDKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.